molecular formula C25H33N5O5Si B13891679 N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide

N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide

Numéro de catalogue: B13891679
Poids moléculaire: 511.6 g/mol
Clé InChI: YVTYUVZLWJQPCE-DYVMYPEFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a purine base, a benzamide moiety, and a furodioxasilin ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furodioxasilin ring: This can be synthesized by reacting a suitable diol with a silicon-containing reagent under acidic or basic conditions.

    Attachment of the purine base: The purine base can be introduced through a nucleophilic substitution reaction, where the furodioxasilin intermediate reacts with a purine derivative.

    Formation of the benzamide moiety: The final step involves the coupling of the purine-furodioxasilin intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the furodioxasilin ring can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzamide moiety would yield an amine.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways due to its purine base.

    Medicine: As a potential drug candidate for the treatment of diseases involving purine metabolism.

    Industry: As a catalyst or intermediate in the production of specialty chemicals.

Mécanisme D'action

The mechanism of action of N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors involved in purine metabolism, thereby modulating their activity. The furodioxasilin ring system may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparaison Avec Des Composés Similaires

Similar compounds to N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide include:

    N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]methanamide: Similar structure but with a methanamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.

Propriétés

Formule moléculaire

C25H33N5O5Si

Poids moléculaire

511.6 g/mol

Nom IUPAC

N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide

InChI

InChI=1S/C25H33N5O5Si/c1-24(2,3)36(25(4,5)6)33-12-16-19(35-36)18(31)23(34-16)30-14-28-17-20(26-13-27-21(17)30)29-22(32)15-10-8-7-9-11-15/h7-11,13-14,16,18-19,23,31H,12H2,1-6H3,(H,26,27,29,32)/t16-,18-,19-,23-/m1/s1

Clé InChI

YVTYUVZLWJQPCE-DYVMYPEFSA-N

SMILES isomérique

CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)C(C)(C)C

SMILES canonique

CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.